molecular formula C10H9ClN2O B8317040 alpha-Chloro-N-(cyanomethyl)benzeneacetamide

alpha-Chloro-N-(cyanomethyl)benzeneacetamide

Cat. No. B8317040
M. Wt: 208.64 g/mol
InChI Key: GTGHWIXQIXCTPJ-UHFFFAOYSA-N
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Patent
US04567267

Procedure details

9.2 g (0.10 m) aminoacetonitrile and 19.0 g (0.11 m) α-chlorophenylacetyl chloride are heated to reflux in methylene chloride for 4 hours. The reaction mixture is filtered and the solvent is removed. The residual solid is recrystallized from benzene to give 16.7 g (80% yield) of the title compound, which has a melting point of 73°-4° C.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]#[N:4].[Cl:5][CH:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:7](Cl)=[O:8]>C(Cl)Cl>[Cl:5][CH:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:7]([NH:4][CH2:3][C:2]#[N:1])=[O:8]

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
NCC#N
Name
Quantity
19 g
Type
reactant
Smiles
ClC(C(=O)Cl)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
The residual solid is recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)NCC#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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